1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
Description
This compound is a urea derivative featuring a 2,3-dimethoxyphenyl group linked via a urea bridge to a tetrazole-substituted methyl group. The tetrazole moiety is further substituted with a 4-ethoxyphenyl ring. The tetrazole ring, a bioisostere for carboxylic acids, may contribute to hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-4-29-14-10-8-13(9-11-14)25-17(22-23-24-25)12-20-19(26)21-15-6-5-7-16(27-2)18(15)28-3/h5-11H,4,12H2,1-3H3,(H2,20,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTHYSLZKICFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C(=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:
Formation of the Urea Linkage: This step involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative to form the urea linkage.
Tetrazole Formation: The tetrazole ring is introduced via a cyclization reaction involving an azide and a nitrile derivative.
Final Coupling: The final step involves coupling the tetrazole-containing intermediate with the urea derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
Medicinal Chemistry
1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been explored as a lead compound for the development of new pharmaceuticals. Its structural characteristics suggest potential activity against specific enzymes or receptors, making it a candidate for drug development targeting various diseases. Preliminary studies indicate that compounds with similar structures exhibit biological activities such as anti-inflammatory and anti-cancer properties .
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for creating more complex molecules. The urea linkage allows for further modifications that can yield derivatives with enhanced properties or functionalities. The synthesis routes typically involve several steps including the formation of the urea linkage and tetrazole formation through cyclization reactions .
Material Science
The unique structural features of 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea may lend themselves to applications in material science. Its potential for forming stable complexes with metal ions or participating in π-π stacking interactions could be beneficial in developing new materials with specific electronic or optical properties .
Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 1-(2,3-dimethoxyphenyl)-3-(4-ethoxyphenyl)urea | Lacks the tetrazole ring; may affect binding properties. |
| 1-(2,3-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | Contains a methoxy group instead of an ethoxy group; influences solubility and reactivity. |
Uniqueness
The presence of both methoxy and ethoxy groups alongside the tetrazole ring distinguishes 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea from other compounds, potentially enhancing its biological activity and application scope .
Case Studies and Research Findings
Recent studies have focused on the biological activity of similar urea derivatives. For instance:
- Anti-Cancer Activity : A derivative with a similar structure demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the urea structure can enhance therapeutic efficacy .
- Enzyme Inhibition : Research indicated that compounds featuring tetrazole rings can effectively inhibit certain enzymes involved in metabolic pathways, providing insights into their potential use as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The methoxy and ethoxy groups may participate in hydrogen bonding or hydrophobic interactions, while the tetrazole ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of urea-tetrazole hybrids. Below is a comparison with structurally related compounds from the literature:
Research Findings and Gaps
Structural Characterization :
- IR and NMR spectra (common in and ) confirm urea and tetrazole functionalities but lack detailed conformational analysis (e.g., X-ray crystallography) for the target compound .
Biological Activity
The compound 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea represents a novel class of urea derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.37 g/mol
- Functional Groups : Urea, tetrazole, methoxy groups
Anticancer Activity
Research indicates that derivatives similar to 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea exhibit significant anticancer properties. A study demonstrated that compounds containing a tetrazole moiety showed potent cytotoxic effects against various cancer cell lines, with IC values below 10 μM in some cases . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The zone of inhibition ranged from 10 to 15 mm depending on the concentration used . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may have anti-inflammatory properties. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6 when administered at therapeutic doses . This could position it as a candidate for further research in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death.
- Inhibition of Key Enzymes : Potentially inhibits enzymes involved in tumor growth and inflammation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
